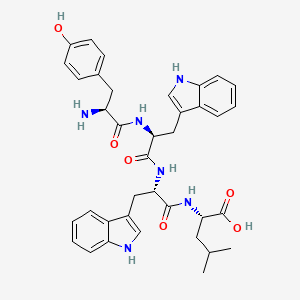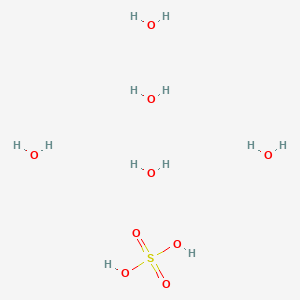
Sulfate pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid–water (1/5) is a diluted form of sulfuric acid, where one part of sulfuric acid is mixed with five parts of water. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive and strong mineral acid. It is widely used in various industrial processes due to its strong acidic nature and ability to act as a dehydrating and oxidizing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced using the Contact Process, which involves three main stages :
Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to form sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is further oxidized to sulfur trioxide (SO₃) using a vanadium(V) oxide catalyst at a temperature of around 450°C and a pressure of 2 atmospheres.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the Contact Process. The process involves the careful control of reaction conditions to ensure high yield and purity of the acid. The final product is then diluted to the desired concentration, such as the 1/5 dilution for specific applications .
Análisis De Reacciones Químicas
Sulfuric acid–water (1/5) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations. It can oxidize metals and non-metals, producing sulfur dioxide (SO₂) and water.
Neutralization: Sulfuric acid reacts with bases to form salts and water.
Common reagents used in these reactions include metals, organic compounds, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sulfuric acid–water (1/5) has numerous applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions, including esterification and hydrolysis.
Biology: Sulfuric acid is used in the preparation of biological samples for analysis, such as in the digestion of tissues for protein analysis.
Mecanismo De Acción
The mechanism by which sulfuric acid exerts its effects involves its strong acidic nature and ability to donate protons (H⁺ ions). When sulfuric acid is mixed with water, it dissociates completely to form hydronium ions (H₃O⁺) and hydrogen sulfate ions (HSO₄⁻). This dissociation is responsible for the acid’s strong acidic properties and its ability to act as a dehydrating and oxidizing agent .
Comparación Con Compuestos Similares
Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all these acids are strong and fully dissociate in water, sulfuric acid is unique due to its strong dehydrating properties and ability to form oleum. Similar compounds include:
Hydrochloric Acid (HCl): A strong acid used in various industrial processes and laboratory applications.
Nitric Acid (HNO₃): A strong oxidizing agent used in the production of fertilizers and explosives.
Phosphoric Acid (H₃PO₄): A weaker acid compared to sulfuric acid, used in food processing and as a rust inhibitor.
Sulfuric acid’s unique properties make it indispensable in many industrial and research applications.
Propiedades
Número CAS |
590401-65-3 |
|---|---|
Fórmula molecular |
H12O9S |
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
sulfuric acid;pentahydrate |
InChI |
InChI=1S/H2O4S.5H2O/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);5*1H2 |
Clave InChI |
KUNICNFETYAKKO-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
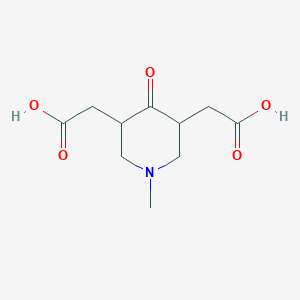

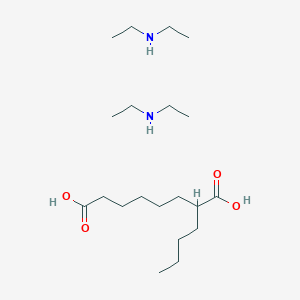

![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

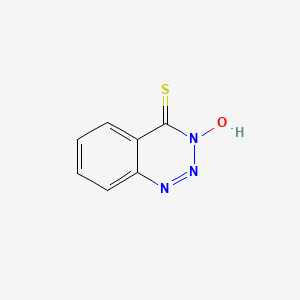
![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
